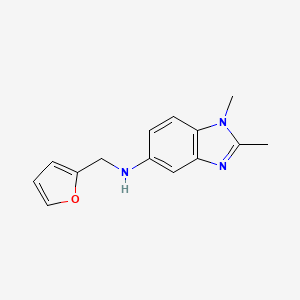
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as Furamidine or DB75, is a chemical compound that belongs to the family of benzimidazole derivatives. It has a wide range of applications in scientific research, particularly in the field of biochemistry and molecular biology.
Mécanisme D'action
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine binds to the minor groove of DNA, causing a distortion in the DNA structure. This distortion interferes with the normal functioning of DNA, including DNA replication, transcription, and repair. N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to selectively bind to AT-rich regions of DNA, which are commonly found in the promoter regions of genes. This selectivity makes N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine a useful tool for studying gene regulation and transcriptional control.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, viruses, and parasites. N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been shown to induce DNA damage and apoptosis in cancer cells, making it a potential chemotherapeutic agent. In addition, N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to have anti-inflammatory and immunomodulatory effects, suggesting that it may have potential therapeutic applications in autoimmune diseases and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine is its selectivity for AT-rich regions of DNA. This selectivity makes it a useful tool for studying gene regulation and transcriptional control. N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine is also relatively easy to synthesize and can be used in a variety of laboratory settings. However, N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has some limitations, including its potential toxicity and the need for careful handling and disposal. In addition, N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One area of interest is the development of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine as a chemotherapeutic agent for cancer treatment. Another area of interest is the use of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine in the study of gene regulation and transcriptional control. Additionally, N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine may have potential applications in the treatment of viral and parasitic infections, as well as in the treatment of autoimmune diseases and other inflammatory conditions. Further research is needed to fully explore the potential applications of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine in these areas.
Méthodes De Synthèse
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with furfural in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions to yield N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been extensively used in scientific research as a DNA minor groove binder. It has been shown to have potent antitumor, antiviral, and antiparasitic activities. N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been used to study the DNA-binding properties of various proteins, including transcription factors, enzymes, and DNA repair proteins. It has also been used to investigate the structure and function of DNA, as well as the mechanisms of DNA damage and repair.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1,2-dimethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-16-13-8-11(5-6-14(13)17(10)2)15-9-12-4-3-7-18-12/h3-8,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOYZMIWOKGBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1,2-dimethylbenzimidazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)



![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)